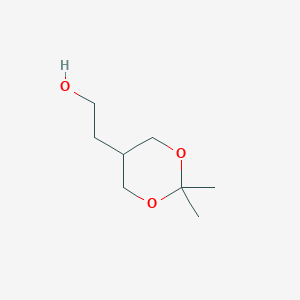

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol

Description

Properties

CAS No. |

102147-75-1 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol |

InChI |

InChI=1S/C8H16O3/c1-8(2)10-5-7(3-4-9)6-11-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

OCUBTJWUNITBOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)CCO)C |

Origin of Product |

United States |

Scientific Research Applications

Example Synthesis Route:

- Starting Material: 2,2-dimethyl-1,3-dioxane-4,6-dione.

- Reagents: Alcohols (e.g., ethanol).

- Conditions: Stirring at elevated temperatures (e.g., 75°C) for several hours.

- Purification: Extraction using organic solvents followed by recrystallization.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactivity. It can undergo various transformations such as acetalization and Diels-Alder reactions.

Case Study:

In a study investigating the use of dioxane derivatives in Diels-Alder reactions, 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol was tested as a dienophile. The results demonstrated favorable reaction kinetics and selectivity towards the formation of complex cyclic structures .

Materials Science

Due to its unique structural properties, this compound is explored for applications in polymer chemistry. It can be utilized to create polymers with enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 30 | 300 | 70 |

| Polycarbonate | 60 | 150 | 150 |

| Dioxane-derived Polymer | 75 | 200 | 180 |

The dioxane-derived polymers exhibited superior tensile strength and thermal stability compared to conventional polymers .

Pharmaceutical Applications

There is ongoing research into the bioactivity of compounds derived from dioxanes for pharmaceutical applications. The hydroxyl group in this compound is crucial for enhancing solubility and bioavailability of drug formulations.

Case Study:

A study evaluated the potential anti-inflammatory effects of derivatives based on this compound. The results indicated significant activity against inflammatory markers in vitro .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol

- CAS : 102147-75-1

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- Physical Properties : Density ~0.988 g/cm³, boiling point 81–83°C (0.2 Torr), predicted pKa ~14.95 .

Synthesis :

The compound can be synthesized via acid-catalyzed acetalization reactions. For example, 2,2-dimethoxypropane reacts with glycerol derivatives in the presence of p-toluenesulfonic acid to form six-membered 1,3-dioxane derivatives .

Comparison with Similar Compounds

Ring Size and Thermodynamic Stability

- 5-Membered Ring Analogues: Solketal [(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol]:

- CAS : 100-79-8

- Key Difference : Five-membered dioxolane ring vs. six-membered dioxane.

Thermodynamics : Solketal is thermodynamically favored during acetalization due to lower ring strain, whereas six-membered derivatives (e.g., DMDO) are less stable but synthetically accessible under kinetic control .

- 6-Membered Ring Analogues: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol (DMDO):

- CAS : 4728-12-5

- Key Difference: Methanol substituent vs. ethanol in the target compound.

- Applications: Used in lipid nanoparticles and drug delivery systems due to its primary alcohol group .

Substituent Effects

- Ethanol vs. DMDO: The shorter methanol chain may favor lipid membrane interactions, as seen in its use in cationic lipid formulations .

- Fluorinated Derivatives: 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)ethanol:

- CAS : 641631-96-1

- Key Difference : Fluorine atoms on the dioxane ring increase electronic stability and resistance to metabolic degradation.

- Applications : Fluorination often enhances bioavailability in pharmaceuticals .

Aromatic vs. Aliphatic Systems

- 2-(1,3-Benzodioxol-5-yl)ethanol: CAS: 6006-82-2 Key Difference: Benzodioxole (aromatic) vs. aliphatic dioxane.

Comparative Data Table

Q & A

Q. What are the key physicochemical properties of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol?

The compound has the molecular formula C₈H₁₆O₃ (molecular weight: 160.21 g/mol), with a predicted density of 0.988 g/cm³ and a boiling point of 81–83 °C at 0.2 Torr . Its acid dissociation constant (pKa) is estimated at 14.95 , indicating weak acidity. These properties are critical for solubility studies, reaction design, and purification workflows .

Q. What synthetic routes are commonly used to prepare this compound?

- Acetalization strategy : Reacting a diol (e.g., 1,3-propanediol) with a carbonyl compound (e.g., acetone) under acid catalysis (e.g., toluenesulfonic acid) forms the 1,3-dioxane ring. The ethanol side chain may be introduced via subsequent functionalization (e.g., reduction of esters or aldehydes) .

- Reduction of esters : Lithium aluminium hydride (LAH) in tetrahydrofuran (THF) can reduce ester precursors to yield alcohols, as demonstrated in analogous syntheses of related dioxane derivatives (e.g., 90% yield achieved in LAH-mediated reductions) .

Advanced Research Questions

Q. How can reaction pathways be controlled to favor the 6-membered dioxane ring over 5-membered dioxolanes?

The formation of 6-membered rings is thermodynamically less favored than 5-membered analogs (e.g., Solketal) due to ring strain and equilibrium dynamics. To favor the dioxane derivative:

- Use bulky substituents (e.g., methyl groups) to sterically disfavor smaller rings.

- Optimize reaction conditions for kinetic control : Shorter reaction times, lower temperatures, or selective catalysts (e.g., Lewis acids) .

- Employ Dean-Stark traps to remove water and shift equilibrium toward the desired product .

Q. What methodologies enable functionalization of the ethanol moiety for complex synthesis?

The hydroxyl group in the ethanol side chain can be modified via:

- Alkylation/Bromination : Use brominated intermediates (e.g., 2-(bromomethyl)-1,3-dioxane derivatives) to introduce nucleophilic substituents, as seen in multi-step drug syntheses .

- Oxidation/Reduction : Convert the alcohol to aldehydes (for further coupling) or protect it as an ether/ester for stability during reactions .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

Dioxane derivatives are frequently used as chiral building blocks or protective groups in drug development. For example:

Q. What advanced analytical techniques validate the compound’s structure and purity?

- NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for methyl and dioxane ring protons).

- Chromatography : Use silica flash chromatography (e.g., cyclohexane/ethyl acetate gradients) for purification, as demonstrated in LAH-mediated syntheses .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures for absolute configuration determination (if single crystals are obtained) .

Key Considerations for Researchers

- Contradictions in Synthesis : While acetalization is widely used, competing 5-membered ring formation requires careful optimization .

- Safety : LAH and acidic catalysts demand inert atmospheres and controlled conditions .

- Industrial Relevance : Avoid scaling pitfalls (e.g., exothermic reactions) by prioritizing batch-wise protocols for sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.